![molecular formula C24H25N3O2S2 B5113411 N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-ethylphenyl)thiourea](/img/structure/B5113411.png)
N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-ethylphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-ethylphenyl)thiourea, commonly known as DQS, is a potent and selective inhibitor of protein kinase CK2. CK2 is a ubiquitous and constitutively active serine/threonine kinase that regulates many cellular processes, including cell proliferation, differentiation, and apoptosis. Due to its essential role in cancer development and progression, CK2 has been identified as a promising therapeutic target for cancer treatment. DQS has shown promising results in preclinical studies as a potential anticancer agent.
Mecanismo De Acción
DQS inhibits CK2 by binding to the ATP-binding site of the kinase. This results in the inhibition of CK2-mediated phosphorylation of its substrates, which are involved in various cellular processes, including cell proliferation and survival. DQS-induced inhibition of CK2 leads to the activation of the tumor suppressor protein p53, which plays a critical role in regulating cell cycle progression and apoptosis. DQS-induced activation of p53 leads to the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
DQS has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, DQS has been shown to inhibit angiogenesis, which is critical for tumor growth and metastasis. DQS-induced inhibition of angiogenesis is mediated by the downregulation of vascular endothelial growth factor (VEGF), which is a key regulator of angiogenesis. DQS has also been shown to inhibit the migration and invasion of cancer cells, which are critical for tumor metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DQS in lab experiments include its selectivity for CK2, its potent anticancer activity, and its ability to sensitize cancer cells to chemotherapy and radiation therapy. The limitations of using DQS in lab experiments include its poor solubility in water, which requires the use of organic solvents for its administration, and its potential toxicity at high doses.
Direcciones Futuras
Future research on DQS should focus on its clinical development as an anticancer agent. Clinical trials are needed to evaluate the safety and efficacy of DQS in cancer patients. In addition, the development of more potent and selective CK2 inhibitors based on the structure of DQS may lead to the discovery of novel anticancer agents. Finally, the identification of biomarkers that predict the response to DQS treatment may help to identify patients who are most likely to benefit from this treatment.
Métodos De Síntesis
DQS can be synthesized by the reaction of 3,4-dihydroquinoline-1(2H)-sulfonyl chloride with 4-aminobenzophenone followed by the reaction with 2-ethylphenyl isothiocyanate. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
DQS has been extensively studied as a potential anticancer agent. In vitro studies have shown that DQS inhibits the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. In vivo studies have demonstrated that DQS suppresses tumor growth in xenograft mouse models of breast and prostate cancer. DQS has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may have a synergistic effect when used in combination with these treatments.
Propiedades
IUPAC Name |
1-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]-3-(2-ethylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2S2/c1-2-18-8-3-5-11-22(18)26-24(30)25-20-13-15-21(16-14-20)31(28,29)27-17-7-10-19-9-4-6-12-23(19)27/h3-6,8-9,11-16H,2,7,10,17H2,1H3,(H2,25,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCVKGDTHIPOIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-3-(2-ethylphenyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

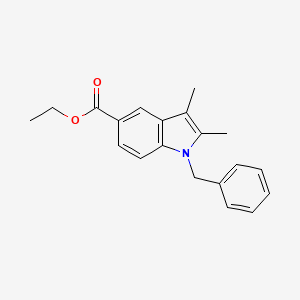
![1-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-naphthol](/img/structure/B5113340.png)
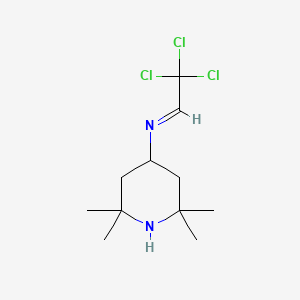
![N-[amino(imino)methyl]-4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzenesulfonamide](/img/structure/B5113354.png)
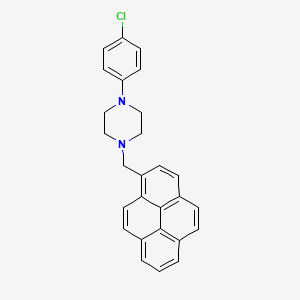
![3-[4-(benzyloxy)-3,5-dichlorophenyl]-N-(2-chlorophenyl)-2-cyanoacrylamide](/img/structure/B5113368.png)
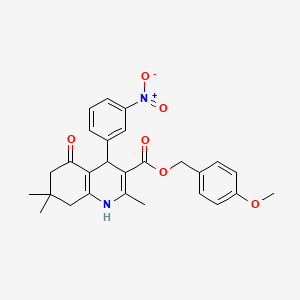
![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-propylpiperazine](/img/structure/B5113382.png)
![2-{[1-(3-ethoxybenzyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5113390.png)
![7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione](/img/structure/B5113397.png)
![N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5113410.png)
![{4-[4-(4-bromobenzoyl)-1-piperazinyl]-3-fluorophenyl}(phenyl)methanone](/img/structure/B5113434.png)
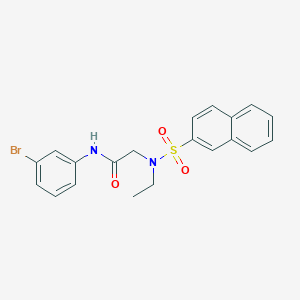
![2-cyano-3-[(2-methyl-4-nitrophenyl)amino]-2-propenethioamide](/img/structure/B5113448.png)